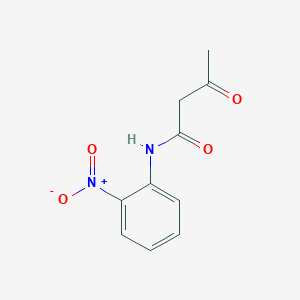

n-(2-Nitrophenyl)-3-oxobutanamide

Vue d'ensemble

Description

The compound “n-(2-Nitrophenyl)-3-oxobutanamide” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of N-(2-hydroxy-5-nitrophenyl) acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide by incubating Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol . Another study reported the synthesis of N,N’-substituted-bis- (2-nitrophenyl amines) in short reaction time and high yields in DABCO-based ionic liquids .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-rays diffraction technique . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be harnessed for the facile construction of amide bonds . This amidation reaction was found to be widely applicable to the synthesis of primary, secondary, and tertiary amides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the physical–chemical characteristics of the prepared blank PIMs with different Versatic acid 10 were further characterized by using attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), contract angle measurements and electro-chemical impedance spectroscopy (EIS) .Applications De Recherche Scientifique

Structure and Bonding Characteristics

N-aryl-2-chloro-3-oxobutanamides, closely related to N-(2-Nitrophenyl)-3-oxobutanamide, demonstrate interesting bonding characteristics. They form intermolecular hydrogen bonds in the solid state, which are disrupted in solution, indicating a structural transformation between these states. Such characteristics could be relevant for materials science and crystallography studies (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).

Chemical Synthesis and Reaction Pathways

The synthesis of N-Propenyl-3-oxobutanamides, similar to N-(2-Nitrophenyl)-3-oxobutanamide, has been explored for creating bicyclic structures like 3-azabicyclo[3.1.0]hexan-2-ones. This highlights its role in synthetic chemistry for constructing complex molecular architectures (Asahi & Nishino, 2009).

Photoreactivity and Dimerization

The N-alkyl derivative of N-(2-Nitrophenyl)-3-oxobutanamide demonstrates intriguing photoreactivity. Its derivatives, when exposed to light, undergo dimerization and have shown significant antimicrobial and antioxidant activities. Such photochemical properties could be valuable in developing novel photoactive materials and antimicrobial agents (Yaylı et al., 2006).

Applications in Organic Synthesis

Research indicates that 4-oxobutenamides, structurally related to N-(2-Nitrophenyl)-3-oxobutanamide, are valuable in organic synthesis, especially in rhodium-catalyzed conjugate addition reactions. This suggests potential applications in developing pharmaceuticals and other complex organic molecules (Zigterman et al., 2007).

Electrochemical Analysis

Studies involving compounds like Nimesulide, which share a nitro group similar to N-(2-Nitrophenyl)-3-oxobutanamide, reveal their electrochemical characteristics. This suggests potential applications in developing electroanalytical methods for compound detection and quantification (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).

Photocatalytic Degradation

Research on Cu2O/TiO2 p-n heterojunction network catalysts, involving compounds with nitrophenyl groups similar to N-(2-Nitrophenyl)-3-oxobutanamide, demonstrates their efficiency in degrading organic pollutants like p-nitrophenol. This suggests potential environmental applications in water treatment and pollution control (Yang et al., 2010).

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For instance, thioxanthone was reported as the most efficient photocatalyst for the triplet sensitization of photolabile protecting groups (ppg), such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, which are widely used in photolithographic DNA chip synthesis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-4-2-3-5-9(8)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRNSHANCDLJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920069 | |

| Record name | N-(2-Nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2-Nitrophenyl)-3-oxobutanamide | |

CAS RN |

90915-86-9 | |

| Record name | N-(2-Nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)

![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)

![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3010910.png)

![(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3010915.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)